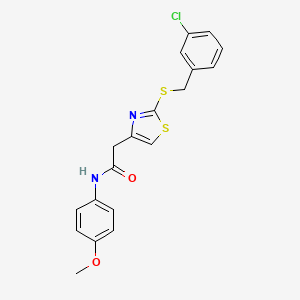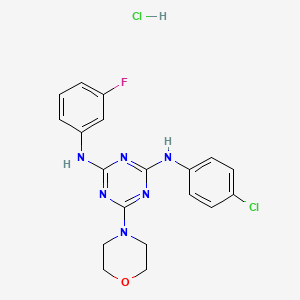
N2-(4-氯苯基)-N4-(3-氟苯基)-6-吗啉-1,3,5-三嗪-2,4-二胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.科学研究应用
合成和化学性质
化合物 N2-(4-氯苯基)-N4-(3-氟苯基)-6-吗啉-1,3,5-三嗪-2,4-二胺盐酸盐与一类已合成用于各种科学目的的化学物质有关。类似的化合物,例如涉及与吗啉苯基衍生物相连的嘧啶的化合物,已被合成并评估了其杀幼虫活性,表明在害虫控制和杀虫剂开发中具有潜在应用 (Gorle 等人,2016)。这些化合物(包括 1H-NMR、13C-NMR、19F-NMR、ESI-MS 和分析数据)的结构和光谱数据有助于了解其化学行为和潜在的生物活性。
生物活性
具有相似结构的化合物已对其生物活性进行了探索。例如,一些衍生物对各种微生物表现出显着的抗菌活性,表明其在开发新的抗菌剂中具有潜在用途 (Bektaş 等人,2007)。特定官能团(例如吗啉)的存在以及芳环上的取代基在决定这些化合物的生物活性方面起着至关重要的作用。
材料科学和聚合物开发
在材料科学中,含有三嗪环的化合物(如所讨论的化合物)已被用于耐热聚酰胺的合成。这些聚酰胺表现出良好的热稳定性和阻燃性,使其在各种工业应用中具有价值,包括作为能够承受高温的材料和阻燃涂料中的组分 (Dinari 和 Haghighi,2017)。
环境应用
三嗪结构在环境应用中也很值得注意,例如在合成用于从废水中去除农药的生物吸附剂方面。研究表明,某些三嗪衍生物可以有效吸附农药,为水净化和农业径流处理提供了一种经济高效的方法 (Boudesocque 等人,2008)。
安全和危害
This involves studying the toxicity of the compound and any risks associated with its use or handling. It includes information on how to safely store and dispose of the compound.
未来方向
This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For other compounds, it could include potential industrial applications or areas for further study.
属性
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWGSGNIHPEPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
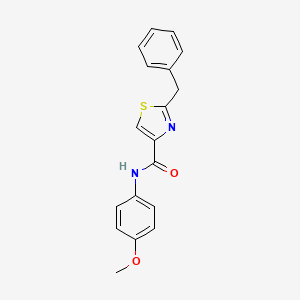
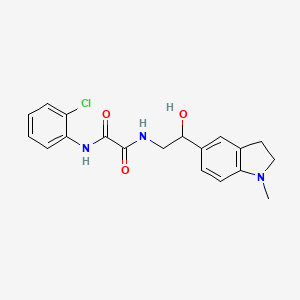
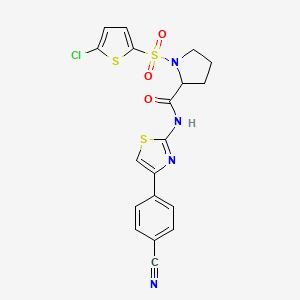
![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
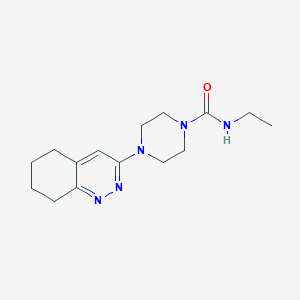
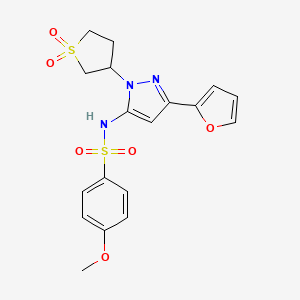
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
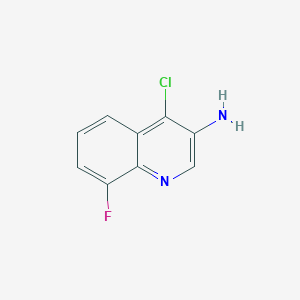
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)
![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)
![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)
![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)
